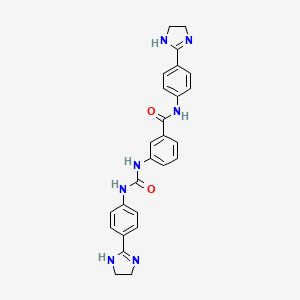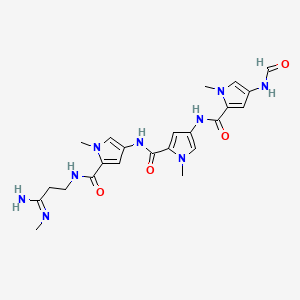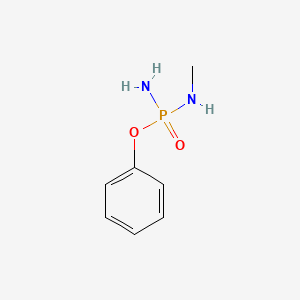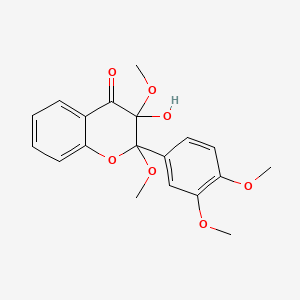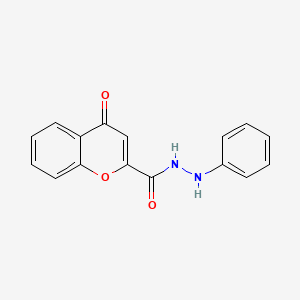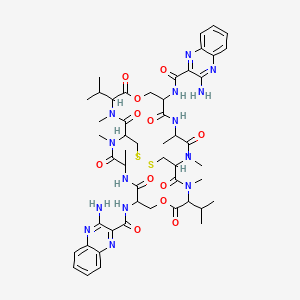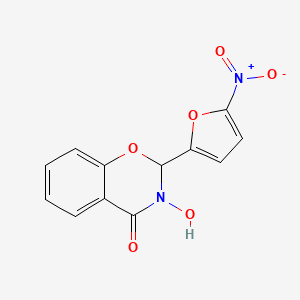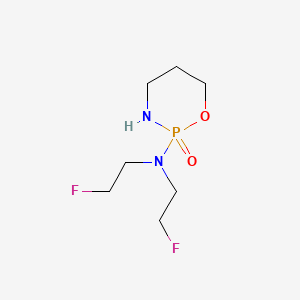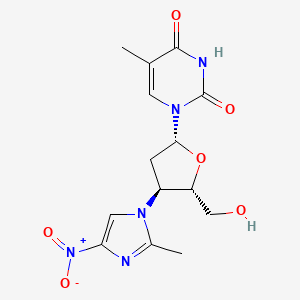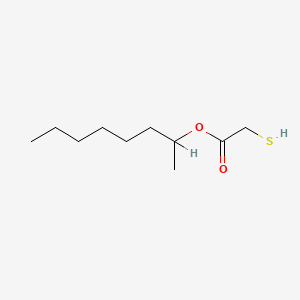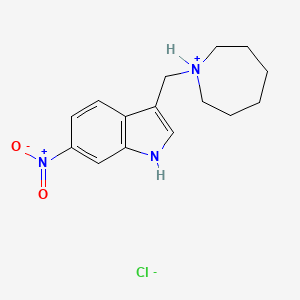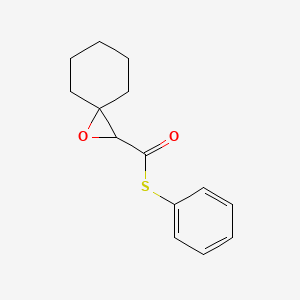
S-Phenyl 1-oxaspiro(2.5)octane-2-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Phenyl 1-oxaspiro(25)octane-2-carbothioate is an organic compound with the molecular formula C14H16O2S It is a member of the oxaspiro compounds, which are characterized by a spiro-connected oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenyl 1-oxaspiro(2.5)octane-2-carbothioate typically involves the reaction of phenylthiocarbonyldichloride with 1-oxaspiro(2.5)octane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Reactants: Phenylthiocarbonyldichloride and 1-oxaspiro(2.5)octane.
Solvent: Anhydrous tetrahydrofuran (THF).
Base: Triethylamine.
Temperature: Room temperature to 50°C.
Reaction Time: 12-24 hours.
The product is then purified by column chromatography to obtain this compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher efficiency. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
S-Phenyl 1-oxaspiro(2.5)octane-2-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or a thioether.
Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted oxaspiro compounds.
Wissenschaftliche Forschungsanwendungen
S-Phenyl 1-oxaspiro(2.5)octane-2-carbothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of S-Phenyl 1-oxaspiro(2.5)octane-2-carbothioate involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The oxaspiro structure provides stability and specificity to the compound, enhancing its effectiveness in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1-oxaspiro(2.5)octane: Similar structure but lacks the thiocarbonyl group.
1-Oxaspiro(2.5)octane-2-carbothioate: Similar structure but without the phenyl group.
Phenylthiocarbonyldichloride: Precursor in the synthesis of S-Phenyl 1-oxaspiro(2.5)octane-2-carbothioate.
Uniqueness
This compound is unique due to the presence of both the oxaspiro structure and the thiocarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
54885-07-3 |
|---|---|
Molekularformel |
C14H16O2S |
Molekulargewicht |
248.34 g/mol |
IUPAC-Name |
S-phenyl 1-oxaspiro[2.5]octane-2-carbothioate |
InChI |
InChI=1S/C14H16O2S/c15-13(17-11-7-3-1-4-8-11)12-14(16-12)9-5-2-6-10-14/h1,3-4,7-8,12H,2,5-6,9-10H2 |
InChI-Schlüssel |
HOAVZFYGAULHBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(O2)C(=O)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


